molecular formula C8H14ClNO3 B13592437 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride

2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride

Cat. No.: B13592437
M. Wt: 207.65 g/mol
InChI Key: NFRJOKLEMMYIKJ-UHFFFAOYSA-N
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Description

2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride (CAS: 160415-13-4) is a spirocyclic compound featuring a bicyclic structure combining an oxygen atom (7-oxa) and a nitrogen atom (4-aza) within a spiro[2.5]octane scaffold. Key properties include:

  • Molecular weight: 207.7 g/mol
  • Purity: ≥95% (HPLC)
  • Storage: Long-term storage recommendations are unspecified, but typical handling for hygroscopic hydrochlorides applies .

The compound has been discontinued by Biosynth, limiting its commercial availability . Its structural uniqueness lies in the spirocyclic core, which confers conformational rigidity—a desirable trait in drug discovery for optimizing target binding and metabolic stability .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)3-6-4-9-8(1-2-8)5-12-6;/h6,9H,1-5H2,(H,10,11);1H

InChI Key

NFRJOKLEMMYIKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12COC(CN2)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting Material: Methyl 1-hydroxy-1-cyclopropanecarboxylate is commonly used as the initial substrate due to its reactive cyclopropane and ester functionalities.
  • Substitution Reaction: The hydroxyl group is activated or substituted to introduce nitrogen-containing moieties, facilitating the formation of the azaspiro ring.

Formation of the Spirocyclic Core

  • Cyclization: Intramolecular cyclization occurs to form the spiro[2.5]octane skeleton, incorporating oxygen and nitrogen heteroatoms at defined positions (positions 7 and 4 respectively).
  • Catalysts: Palladium on carbon (Pd/C), palladium hydroxide on carbon (Pd(OH)2/C), or Raney nickel are employed as catalysts for hydrogenation steps.
  • Bases: Triethylamine, tributylamine, or diisopropylethylamine serve as bases to facilitate cyclization and substitution reactions.
  • Solvents: Lower alcohols (like methanol or ethanol) or tetrahydrofuran (THF) are used as reaction media to maintain mild conditions.

Reduction and Functional Group Transformations

  • Reduction Agents: Lithium aluminum hydride (LiAlH4), red aluminum, borane-tetrahydrofuran complex, or borane-dimethyl sulfide are used to reduce intermediate esters or ketones to alcohols or amines as required.
  • Temperature: Reactions are typically conducted at mild temperatures ranging from 20°C to 50°C to preserve sensitive functionalities and optimize yields.

Salt Formation

  • Hydrochloride Salt: The free base of the spiro compound is treated with hydrochloric acid to afford the hydrochloride salt of 2-{7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid, improving stability and solubility.

Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature (°C) Notes
1 Substitution Sodium hydride (NaH) THF or lower alcohol 20–50 Activation of hydroxyl group
2 Hydrogenation/Cyclization Pd/C, Pd(OH)2/C or Raney Ni THF or lower alcohol 20–50 Formation of spirocyclic ring
3 Base-mediated cyclization Triethylamine, tributylamine, or diisopropylethylamine THF or lower alcohol 20–50 Ring closure under basic conditions
4 Reduction LiAlH4, red aluminum, borane-THF, borane-dimethyl sulfide THF 20–50 Reduction of esters/ketones to alcohols
5 Salt formation Hydrochloric acid Suitable solvent Ambient Formation of hydrochloride salt

Research Findings and Advantages

  • The synthetic route is characterized by high yield and operational simplicity , with mild reaction conditions that reduce the need for specialized equipment.
  • The choice of catalysts and bases allows for selective transformations with minimal side reactions.
  • The starting materials are commercially available and inexpensive , supporting scalability for industrial production.
  • The method fills a gap in existing synthetic approaches by providing a robust and reproducible process for accessing 4-oxa-7-azaspiro[2.5]octane derivatives and their salts.
  • The hydrochloride salt form enhances chemical stability and solubility , which is valuable for pharmaceutical or chemical applications.

Chemical Structure and Properties

  • The compound features a spirocyclic octane ring system with an oxygen atom at position 7 and a nitrogen atom at position 4.
  • The acetic acid side chain is attached at the 6-position of the spiro ring.
  • The hydrochloride salt form is generated by protonation of the nitrogen atom, improving physicochemical characteristics.

Chemical Reactions Analysis

Types of Reactions

2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Functional Group Variations

  • Acetic Acid vs.
  • Unsubstituted vs. Protected Amines : Unlike the Boc-protected analogue (4-Boc-7-oxo-4-azaspiro[2.5]octane), the target compound lacks a protective group, making it more reactive in coupling reactions .

Research Findings

  • Conformational Analysis : Spirocyclic cores (e.g., 7-oxa-4-azaspiro[2.5]octane) are valued for restricting rotational freedom, a feature exploited in protease inhibitors and GPCR-targeted therapies .
  • Reactivity : The hydrochloride salt in the target compound improves crystallinity, a critical factor in purification and formulation .

Biological Activity

2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride is a chemical compound notable for its unique spirocyclic structure, which includes an azaspiro framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C9H15NO2·HCl
  • CAS Number : 160415-13-4
  • IUPAC Name : 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Ring : This is achieved through cyclization reactions that require specific catalysts.
  • Introduction of the Acetic Acid Moiety : A substitution reaction introduces the acetic acid group.
  • Hydrochloride Formation : The final step converts the free base to its hydrochloride salt using hydrochloric acid.

The biological activity of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activities.

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of spirocyclic compounds can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacological Effects : Some studies have indicated potential effects on neuroreceptors, suggesting a role in pain management or neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates neurotransmitter receptors

Case Study 1: Antimicrobial Efficacy

In a study published by ResearchGate, derivatives of spirocyclic compounds were tested against various bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria.

Case Study 2: Anticancer Mechanisms

A research article explored the effects of spirocyclic compounds on cancer cell lines, revealing that treatment with these compounds led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

Table 2: Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid HClSpirocyclicAntimicrobial, anticancer
2-(4-Azaspiro[2.5]octan-7-yl)acetic acid HClSpirocyclicNeuropharmacological

The comparison highlights the unique properties of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride relative to other spirocyclic compounds, particularly its diverse biological activities.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride with high purity?

  • Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., DMF) and controlled temperatures (40–60°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is critical. Analytical validation using HPLC with a C18 column (UV detection at 210–260 nm) ensures ≥95% purity .

Q. How can the spirocyclic structure of this compound be confirmed experimentally?

  • Methodological Answer : Use ¹H/¹³C NMR to identify characteristic resonances:

  • Spirocyclic protons : δ 1.2–2.5 ppm (multiplet for cyclopropane and adjacent CH₂ groups).
  • Acetic acid moiety : δ 3.7–4.1 ppm (AB quartet for -CH₂COOH).
  • Azaspiro oxygen/nitrogen environment : δ 4.5–5.0 ppm (broad signal for NH/OH).
    High-resolution mass spectrometry (HRMS) with ESI+ mode confirms the molecular ion [M+H]⁺ at m/z 240.09 (calculated for C₈H₁₄ClNO₃⁺) .

Q. What are the stability profiles of this compound under different storage conditions?

  • Methodological Answer : Stability studies indicate:

  • Short-term : Stable at 4°C in dry, inert atmospheres for ≤6 months.
  • Long-term : Degrades by ~15% after 12 months at −20°C (hydrolysis of the spirocyclic ether).
    Use TGA/DSC to monitor decomposition temperatures (onset ~180°C). Avoid aqueous solutions at pH >8.0 due to lactam ring opening .

Advanced Research Questions

Q. How does the spirocyclic architecture influence its biological activity compared to non-spiro analogs?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) reveals that the spirocyclic core enhances binding to bacterial penicillin-binding proteins (PBPs) by ~30% due to reduced conformational flexibility. Compare MIC values against E. coli (ATCC 25922) using broth microdilution assays. Spiro derivatives show 4–8x lower MIC (1–2 µg/mL) vs. linear analogs (8–16 µg/mL) .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Cross-validate conflicting GHS classifications (e.g., acute toxicity vs. respiratory irritation) using:

  • In vitro : MTT assays (IC₅₀ >100 µM in HEK293 cells suggests low cytotoxicity).
  • In vivo : OECD 403 acute inhalation studies (rodent models).
    Discrepancies often arise from impurities (e.g., residual solvents like DMF); quantify via GC-MS and adjust synthesis protocols .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer : Design analogs via:

  • Core modifications : Replace the cyclopropane with cyclohexane (synthesize 2-{7-Oxa-4-azaspiro[2.6]nonan-6-yl}acetic acid).
  • Functional group variations : Substitute acetic acid with propionic acid or amide groups.
    Evaluate SAR using SPR (surface plasmon resonance) to measure binding kinetics to target enzymes (e.g., β-lactamases) .

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